2-Methoxy-5-(5-methylthiophen-3-yl)benzaldehyde
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Overview
Description
2-Methoxy-5-(5-methylthiophen-3-yl)benzaldehyde is a chemical compound that belongs to the class of aromatic aldehydes. It features a methoxy group and a thiophene ring substituted at the benzaldehyde core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-5-(5-methylthiophen-3-yl)benzaldehyde typically involves the reaction of 2-methoxybenzaldehyde with 5-methylthiophene under specific conditions. One common method involves the use of a Friedel-Crafts acylation reaction, where an acyl chloride derivative of 5-methylthiophene is reacted with 2-methoxybenzaldehyde in the presence of a Lewis acid catalyst such as aluminum chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-5-(5-methylthiophen-3-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy and thiophene groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are often used.
Major Products
Oxidation: 2-Methoxy-5-(5-methylthiophen-3-yl)benzoic acid.
Reduction: 2-Methoxy-5-(5-methylthiophen-3-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Methoxy-5-(5-methylthiophen-3-yl)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the production of advanced materials and as a precursor in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 2-Methoxy-5-(5-methylthiophen-3-yl)benzaldehyde involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Methoxybenzaldehyde: Lacks the thiophene ring, making it less versatile in certain applications.
5-Methylthiophene-2-carbaldehyde: Lacks the methoxy group, affecting its reactivity and properties.
2-Methoxy-5-(thiophen-3-yl)benzaldehyde: Similar structure but without the methyl group on the thiophene ring.
Uniqueness
2-Methoxy-5-(5-methylthiophen-3-yl)benzaldehyde is unique due to the presence of both the methoxy group and the methyl-substituted thiophene ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in medicinal chemistry and material science .
Properties
Molecular Formula |
C13H12O2S |
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Molecular Weight |
232.30 g/mol |
IUPAC Name |
2-methoxy-5-(5-methylthiophen-3-yl)benzaldehyde |
InChI |
InChI=1S/C13H12O2S/c1-9-5-12(8-16-9)10-3-4-13(15-2)11(6-10)7-14/h3-8H,1-2H3 |
InChI Key |
MUCIEEQKALCDGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CS1)C2=CC(=C(C=C2)OC)C=O |
Origin of Product |
United States |
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